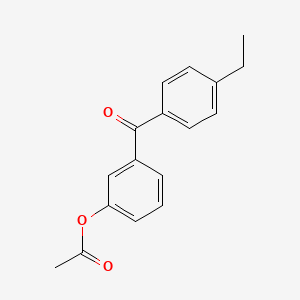

3-Acetoxy-4'-ethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetoxy-4’-ethylbenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 3-position and an ethyl group at the 4’-position of the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4’-ethylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-ethylbenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-ethylbenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-ethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy group.

Major Products Formed

Oxidation: Formation of 4’-ethylbenzophenone carboxylic acid.

Reduction: Formation of 4’-ethylbenzophenone alcohol.

Substitution: Formation of 4’-ethylbenzophenone derivatives with various functional groups.

Scientific Research Applications

3-Acetoxy-4’-ethylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-ethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The benzophenone core can interact with proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Acetoxybenzophenone: Lacks the ethyl group at the 4’-position.

4’-Ethylbenzophenone: Lacks the acetoxy group at the 3-position.

3-Acetoxy-4’-methylbenzophenone: Contains a methyl group instead of an ethyl group at the 4’-position.

Uniqueness

3-Acetoxy-4’-ethylbenzophenone is unique due to the presence of both the acetoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to similar compounds .

Biological Activity

3-Acetoxy-4'-ethylbenzophenone (CAS No. 890099-88-4) is a synthetic compound classified within the benzophenone family, characterized by an acetoxy group at the 3-position and an ethyl group at the 4'-position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

The molecular weight of this compound is approximately 268.31 g/mol . The compound's structure is significant for its reactivity and biological interactions, particularly due to the functional groups present.

| Property | Value |

|---|---|

| Molecular Weight | 268.31 g/mol |

| CAS Number | 890099-88-4 |

| Chemical Structure | C₁₈H₁₈O₃ |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The acetoxy group can undergo hydrolysis, releasing acetic acid, which may influence metabolic pathways. Additionally, the benzophenone core can bind to proteins and enzymes, potentially modulating their activities.

Potential Mechanisms:

- Enzyme Modulation : Interaction with enzymes could alter their catalytic activity.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant for oxidative stress-related conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may function as an antioxidant, potentially protecting cells from oxidative damage.

- Antimicrobial Activity : Investigations into related benzophenones have revealed antimicrobial properties, suggesting that this compound may also possess similar effects.

- Cytotoxicity Studies : In vitro studies are necessary to evaluate the cytotoxic effects on various cancer cell lines, which could provide insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological implications of benzophenones and their derivatives:

- A study published in Phytochemistry highlighted that certain benzophenones exhibit significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This suggests a potential anti-inflammatory role for compounds like this compound .

- Another research article focused on low-molecular-weight synthetic antioxidants indicated that similar compounds can enhance glutathione levels in liver cells, thereby improving detoxification processes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Acetoxybenzophenone | Lacks ethyl group at the 4'-position | Limited antioxidant activity |

| 4'-Ethylbenzophenone | Lacks acetoxy group at the 3-position | Moderate antimicrobial effects |

| 3-Acetoxy-4'-methylbenzophenone | Contains a methyl group instead of ethyl | Varies in enzyme inhibition |

Properties

IUPAC Name |

[3-(4-ethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-13-7-9-14(10-8-13)17(19)15-5-4-6-16(11-15)20-12(2)18/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYRQWZTFMKMAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641647 |

Source

|

| Record name | 3-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-88-4 |

Source

|

| Record name | 3-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.